molecular formula C14H14N2O4S B2999493 Isoxazol-5-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone CAS No. 1788845-01-1

Isoxazol-5-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Cat. No. B2999493
CAS RN: 1788845-01-1
M. Wt: 306.34
InChI Key: RSRRFNKMENJJSJ-UHFFFAOYSA-N
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Description

Isoxazoles form an important class of 1,2-azoles, five-membered N,O-containing heterocycles . They have been the subject of research in medicinal chemistry over the past decades due to their synthetic availability, special chemical and biological properties, and widespread practical use . Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .


Synthesis Analysis

Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These transformations are sufficiently universal and are equally popular with synthetic chemists .


Molecular Structure Analysis

The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . This makes isoxazoles especially synthetically useful .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .

Scientific Research Applications

Neuroprotective Actions

Research has indicated that isoxazole compounds may have neuroprotective effects. These compounds could play a role in the treatment of neurodegenerative diseases by protecting neuronal cells from damage and death. The exploration of isoxazole derivatives in this field could contribute to the advancement of treatments for conditions like Alzheimer’s and Parkinson’s disease.

Each of these applications represents a unique field of study where “Isoxazol-5-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone” and its derivatives could have significant impacts. Ongoing research and development in these areas are essential to fully understand the potential of these compounds and to translate them into clinical applications .

Mechanism of Action

The specific mechanism of action would depend on the specific isoxazole compound and its biological target. For example, some isoxazole-containing compounds have been studied as small-molecule inhibitors targeting the programmed cell death-1/ programmed cell death-ligand 1 (PD-1/PD-L1) immune checkpoint .

Future Directions

The future directions in the field of isoxazole research are likely to involve the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

properties

IUPAC Name

[3-(benzenesulfonyl)pyrrolidin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c17-14(13-6-8-15-20-13)16-9-7-12(10-16)21(18,19)11-4-2-1-3-5-11/h1-6,8,12H,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRRFNKMENJJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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